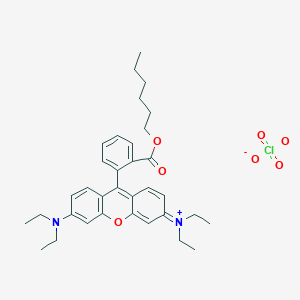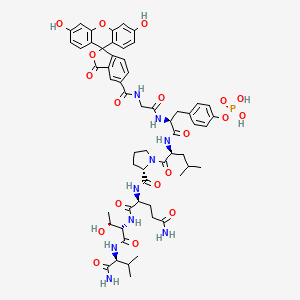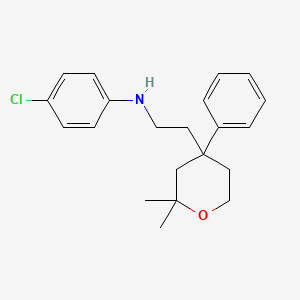
Icmt-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant inhibitory activity with an IC50 value of 0.36 μM . ICMT is an enzyme involved in the post-translational modification of proteins, particularly in the methylation of isoprenylated cysteine residues . The inhibition of ICMT has been explored for its potential therapeutic applications, especially in cancer treatment .
Preparation Methods
The synthesis of Icmt-IN-26 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Icmt-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced forms.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce new functional groups onto the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Icmt-IN-26 has a wide range of scientific research applications, including:
Mechanism of Action
Icmt-IN-26 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues on proteins. This methylation is a crucial step in the post-translational modification of proteins, particularly those involved in cell signaling pathways . By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to altered cell signaling and potential therapeutic effects, especially in cancer cells .
Comparison with Similar Compounds
Icmt-IN-26 is unique in its high potency and specificity as an ICMT inhibitor. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: These compounds have been developed through optimization of cysmethynil and have shown improved potency.
Other ICMT Inhibitors: Various other compounds have been developed based on different chemical scaffolds, each with varying degrees of potency and specificity.
This compound stands out due to its high inhibitory activity and potential therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C21H26ClNO |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H26ClNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |
InChI Key |
IXZXEKVBTXTPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


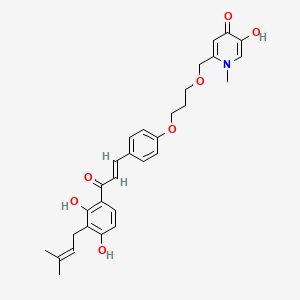
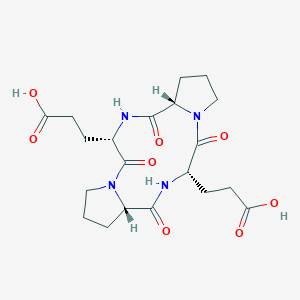
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
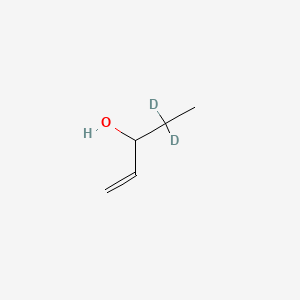
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
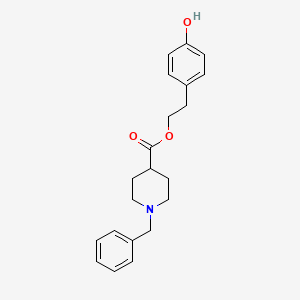
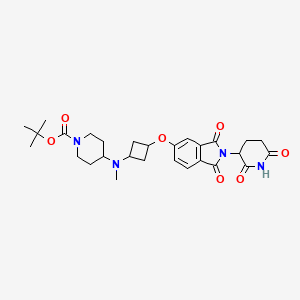
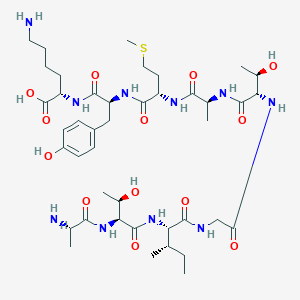
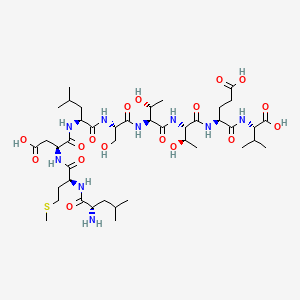
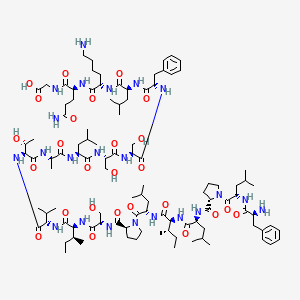
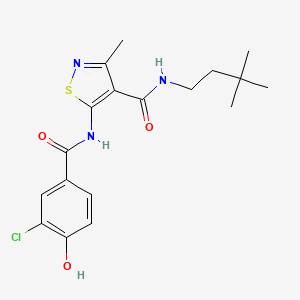
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
